molecular formula C12H11F2N3O B182272 1-(((2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole CAS No. 127000-90-2

1-(((2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole

Cat. No. B182272
M. Wt: 251.23 g/mol
InChI Key: QANJLSHZDUOBBP-QPUJVOFHSA-N
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Description

1-(((2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole (DFMOT) is a synthetic compound with a wide range of applications in scientific research. It is a small molecule that can be easily synthesized in the laboratory and is used as a tool compound in various experiments. DFMOT is used to study biochemical and physiological effects, as well as to explore potential therapeutic applications.

Scientific Research Applications

Synthesis and Chemical Properties

  • Optically Active Antifungal Azoles : A study by Ichikawa et al. (2000) explores new synthetic routes for optically active antifungal triazoles. These compounds, including 1-(((2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole, possess an imidazolidine nucleus and are synthesized via the ring-opening reaction of oxirane with corresponding 2-substituted ethylamines. The process is essential for large-scale preparation, making it significant in the development of antifungal agents (Ichikawa et al., 2000).

  • Analytical Method Development : A method was developed for the quantitative determination of genotoxic impurity and its precursor in a fluconazole drug sample using liquid chromatography–tandem mass spectrometry (LC-MS/MS). This method is crucial for ensuring the quality and safety of the drug, highlighting the importance of analytical chemistry in pharmaceutical sciences (Devanna & Reddy, 2016).

  • Antifungal Agent Synthesis : Heravi and Motamedi (2004) synthesized a series of propanol derivatives analogous to fluconazole, demonstrating the chemical versatility and potential therapeutic applications of these compounds (Heravi & Motamedi, 2004).

Advanced Studies and Applications

  • Density Functional Theory (DFT) Studies : Zacharias et al. (2018) conducted DFT studies on a novel triazole derivative, providing insights into the molecule's stability, electron charge density, and hyper-conjugative interactions. This research contributes to the understanding of molecular properties and their influence on stability and reactivity (Zacharias et al., 2018).

  • Molecular Docking Studies : Kaczor et al. (2013) performed molecular docking studies of a 1,2,4-triazole derivative with anticancer activity, revealing its interaction with the EGFR kinase domain ATP binding site. This study provides valuable information for the development of anticancer drugs and the understanding of their mechanisms of action (Kaczor et al., 2013).

  • Solubility and Partitioning Processes : Volkova et al. (2020) researched the solubility thermodynamics and partitioning processes of a novel antifungal compound, providing essential data for understanding drug delivery and distribution in biological systems (Volkova et al., 2020).

  • Antifungal and Antimicrobial Activities : Several studies focus on the synthesis and evaluation of new 1,2,4-triazole derivatives for their antifungal and antimicrobial activities. These studies contribute to the discovery and development of new therapeutic agents (Bektaş et al., 2007; Xu et al., 2015; Bai et al., 2020).

properties

IUPAC Name

1-[[(2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl]methyl]-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2N3O/c1-8-12(18-8,5-17-7-15-6-16-17)10-3-2-9(13)4-11(10)14/h2-4,6-8H,5H2,1H3/t8-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QANJLSHZDUOBBP-QPUJVOFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@](O1)(CN2C=NC=N2)C3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(((2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole

CAS RN

127000-90-2
Record name 1-((2-(2,4-Difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole, (2R-cis)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127000902
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R,3S)-2-(2,4-Difluorophen yl)-3-methyl-[(1H-1,2,4-triaz ol-1-yl)methyl]oxirane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-((2-(2,4-DIFLUOROPHENYL)-3-METHYLOXIRAN-2-YL)METHYL)-1H-1,2,4-TRIAZOLE, (2R-CIS)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D1JO8189W7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(((2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
1-(((2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole
Reactant of Route 3
1-(((2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole
Reactant of Route 4
Reactant of Route 4
1-(((2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole
Reactant of Route 5
1-(((2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole
Reactant of Route 6
1-(((2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole

Citations

For This Compound
5
Citations
E Ghobadi, S Saednia, S Emami - European Journal of Medicinal Chemistry, 2022 - Elsevier
Voriconazole (VCZ) was the first approved triazole antifungal drug with 1-(1H-1,2,4-triazol-1-yl)butan-2-ol substructure. This drug showed a broad spectrum of activity, especially against …
Number of citations: 9 www.sciencedirect.com
K Tamura, N Kumagai, M Shibasaki - The Journal of Organic …, 2014 - ACS Publications
A new synthetic route, the shortest reported to date, to access a key intermediate for the synthesis of various triazole antifungal agents was developed. The elusive tetrasubstituted …
Number of citations: 45 pubs.acs.org
SNM Boddapati, HB Bollikolla, HS Saini… - Arabian Journal of …, 2023 - Elsevier
Creating effective, ecologically friendly, and commercially viable synthetic routes is crucial in the design and synthesis of organic substances. Quinazoline, a heterocyclic compound …
Number of citations: 0 www.sciencedirect.com
D Acetti, E Brenna, C Fuganti, FG Gatti, S Serra - Tetrahedron: Asymmetry, 2009 - Elsevier
The work describes a new enzyme-mediated approach to optically active epoxide (2R,3S)-6, which is an important key intermediate in the preparation of single enantiomers of chiral …
Number of citations: 25 www.sciencedirect.com
J Pesti, CK Chen, L Spangler… - … Process Research & …, 2009 - ACS Publications
The development of a safe, robust process for the preparation of ravuconazole (1), an antifungal agent, is described. The discovery and development of procedures enabling the …
Number of citations: 35 pubs.acs.org

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